molecular formula C4H8N2O3 B7722725 DL-Asparagine

DL-Asparagine

Cat. No.: B7722725
M. Wt: 132.12 g/mol
InChI Key: DCXYFEDJOCDNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Asparagine is a non-essential amino acid and a racemic mixture of L-asparagine (L-Asn) and D-asparagine (D-Asn), with the molecular formula C₄H₈N₂O₃ and a molecular weight of 132.12 g/mol (monohydrate: 150.14 g/mol) . It is structurally characterized by a β-amide group attached to the α-carbon of aspartic acid. This compound is widely used in microbiological growth media due to its role as a nitrogen source and its ability to support bacterial and fungal metabolism . Its solubility in water and stability at room temperature make it practical for laboratory and industrial applications .

Chemical Reactions Analysis

Types of Reactions

DL-Asparagine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

DL-Asparagine differs from enantiopure L- or D-asparagine in its stereochemical configuration. Key structural analogs include:

Compound Configuration Molecular Formula Key Features
This compound Racemic (D+L) C₄H₈N₂O₃ Used in microbial growth studies; lacks enantiomeric specificity .
L-Asparagine L-enantiomer C₄H₈N₂O₃ Naturally occurring; critical in protein synthesis and neurological functions.
Aspartic Acid Non-amide form C₄H₇NO₄ Contains a carboxylic acid instead of an amide group; acidic properties.
Glutamine L-enantiomer C₅H₁₀N₂O₃ Longer carbon chain; involved in nitrogen transport and immune function.

Biochemical and Functional Comparisons

Substrate Specificity in Enzymatic Reactions

  • L-Asparaginase II from Erwinia carotovora shows high activity toward L-asparagine but negligible activity toward this compound or D-asparagine . This highlights the enzyme's stereospecificity.
  • In contrast, microbial growth studies reveal that this compound is equally effective as L-asparagine in supporting nitrogen metabolism for certain bacteria (e.g., Astragalus glycyphyllos symbionts) .

Role in Antigen Production

  • Substituting L-asparagine with this compound in fungal culture media alters the ratio of M:H antigens in Histoplasma capsulatum. For example, this compound medium produced antigen titers of 32:8 , compared to 64:64 in L-asparagine medium . This suggests enantiomeric forms influence antigen expression.

Physical and Solubility Properties

Property This compound (Monohydrate) L-Asparagine Aspartic Acid
Melting Point 220°C (decomposition) 234°C 270°C
Solubility in Water 50 g/L (20°C) 30 g/L (25°C) 5 g/L (25°C)
Optical Rotation N/A (racemic) +33.2° (c=2, H₂O) N/A

Crystallization and Process Development

  • This compound monohydrate is a model compound for antisolvent crystallization studies. Its solubility in water decreases non-linearly with increasing acetone content, enabling phase diagram modeling for industrial processes .

Key Research Findings

Antigen Modulation : this compound increases M-antigen production in Histoplasma capsulatum by 4-fold compared to L-asparagine, suggesting stereochemistry influences antigen release .

Pigmentation Efficiency : this compound induces pigmentation in Cordyceps militaris as effectively as complex nitrogen sources like peptone .

Crystallization Behavior: this compound monohydrate exhibits distinct crystal growth kinetics, with racemization occurring in situ during preferential crystallization .

Biological Activity

DL-Asparagine, a non-essential amino acid, plays a crucial role in various biological processes, particularly in cellular metabolism and the regulation of cancer cell proliferation. This article explores the biological activity of this compound, highlighting its significance in cancer biology, neurological disorders, and cellular adaptation mechanisms.

Overview of this compound

This compound is a combination of D- and L-asparagine, where L-asparagine is the biologically active form. It is synthesized from aspartate and glutamine by the enzyme asparagine synthetase (ASNS). Asparagine serves as a substrate for protein synthesis and has been implicated in several metabolic pathways that are vital for cell survival and proliferation.

Biological Functions

1. Role in Cancer Cell Proliferation

Research indicates that asparagine is essential for the proliferation of certain cancer cells. It acts as an amino acid exchange factor, facilitating the exchange of extracellular amino acids and regulating mTOR complex 1 (mTORC1) activation. This regulation is critical for nucleotide synthesis and cell growth:

  • Cancer Cell Dependence : Many cancer cells exhibit a dependency on exogenous asparagine, particularly when glutamine levels are low. For instance, studies have shown that when glutamine is withdrawn, asparagine supplementation can rescue cell survival and growth by restoring intracellular amino acid levels .
  • Mechanism of Action : Asparagine supplementation has been shown to maintain mTORC1 activity in glutamine-deprived conditions. This suggests that asparagine not only supports cellular metabolism but also modulates signaling pathways essential for tumor growth .

2. Neurological Implications

This compound has been studied in the context of neurological disorders, particularly in patients with asparagine synthetase deficiency (ASNSD):

  • Clinical Case Studies : In a study involving siblings with ASNSD, oral asparagine supplementation was well tolerated over 24 months, leading to stabilization of their clinical conditions without further disease progression. Notably, one patient exhibited mild developmental improvements .
  • Biochemical Markers : The serum levels of asparagine were significantly low in these patients before treatment, indicating the potential role of asparagine in neurological health .

Table 1: Effects of Asparagine on Cancer Cell Lines

Cell Line Condition Asparagine Supplementation Outcome
HeLaGlutamine DeprivationYesRestored proliferation
A431Glutamine DeprivationYesMaintained mTORC1 activity
LPS2Glutamine DeprivationNoReduced proliferation

This table summarizes key findings from various studies demonstrating how asparagine supplementation affects different cancer cell lines under glutamine deprivation conditions.

Asparagine's role extends beyond mere substrate provision. It influences several cellular mechanisms:

  • Cell Survival : In glutamine-deprived cells, asparagine supplementation prevents cell death by maintaining viability without restoring anaplerosis or other non-essential amino acid levels .
  • Regulation of Apoptosis : Asparagine suppresses apoptotic signals triggered by stress responses, thereby enhancing cell survival under adverse conditions .

Q & A

Q. Basic: How does DL-Asparagine differ structurally from its L- and D-enantiomers, and why is this distinction critical in bacterial growth studies?

This compound is a racemic mixture of L- and D-asparagine enantiomers, differing in the spatial arrangement of the amino and carboxyl groups around the chiral center. In bacterial growth media, enantiomeric specificity can influence metabolic uptake; some bacteria preferentially utilize L-asparagine via stereospecific transporters or enzymes, while D-asparagine may require racemase activity for conversion .
Methodological Note : To assess enantiomer-specific utilization, researchers can compare bacterial growth rates in media containing pure L-, D-, or this compound. Chiral HPLC or polarimetry can verify enantiomeric composition in the medium pre- and post-culture .

Q. Basic: What experimental precautions are necessary when preparing this compound solutions for cell culture to avoid degradation?

This compound is heat-sensitive (melting point ~220°C with decomposition) and hydrolyzes under extreme pH. For cell culture:

  • Use sterile, deionized water at room temperature.
  • Avoid autoclaving; filter-sterilize (0.22 µm) instead.
  • Store solutions at 4°C for ≤72 hours to prevent microbial contamination or hydrolysis .

Q. Advanced: How can researchers resolve contradictions in reported solubility data for this compound in aqueous vs. organic solvents?

Discrepancies in solubility (e.g., 25°C solubility in water: ~30 g/L vs. <1 g/L in ethanol) may arise from variations in purity, hydration state (monohydrate vs. anhydrous), or measurement protocols.
Methodological Approach :

  • Standardize solvent preparation (e.g., degassing, temperature control).
  • Use Karl Fischer titration to quantify hydration state .
  • Compare results across multiple analytical methods (e.g., gravimetry vs. UV-Vis spectroscopy) to identify systematic errors .

Q. Advanced: What strategies optimize the synthesis of isotopically labeled this compound (e.g., ^15N or ^13C) for tracer studies?

Labeled this compound synthesis requires precise control of reaction conditions to ensure racemization and isotopic incorporation. A reported method involves:

  • Reacting ^15N-ammonia with L-aspartic acid β-semialdehyde under basic conditions to form labeled L-asparagine, followed by racemization via base catalysis .
  • Purification via recrystallization in aqueous ethanol to remove unreacted intermediates .
    Validation : LC-MS or NMR confirms isotopic enrichment and enantiomeric ratio .

Q. Advanced: How can researchers address conflicting data on this compound’s role in bacterial antibiotic resistance mechanisms?

Some studies suggest this compound enhances biofilm formation (implicating resistance), while others report no significant effect. Contradictions may stem from:

  • Strain-specific metabolic pathways.
  • Variations in medium composition (e.g., carbon/nitrogen ratios).
    Experimental Design :
  • Conduct comparative transcriptomics/proteomics in controlled media.
  • Use knockout mutants (e.g., asparagine synthetase-deficient strains) to isolate this compound’s effects .

Q. Basic: What analytical techniques are most reliable for quantifying this compound purity in research-grade samples?

  • HPLC-UV with a C18 column (retention time ~8.5 min, λ = 210 nm) .
  • Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid, validated against NIST-traceable standards .
  • Elemental Analysis : Verify nitrogen content (~21.2% for anhydrous form) to detect impurities .

Q. Advanced: How does this compound’s enantiomeric ratio affect crystallization outcomes in X-ray diffraction studies?

Racemic mixtures often form centrosymmetric crystals (e.g., monoclinic P2₁/c space group), whereas pure enantiomers crystallize in non-centrosymmetric space groups.
Methodological Tip : For structural studies, use single-enantiomer samples or employ chiral auxiliaries during crystallization to control packing .

Q. Advanced: What protocols minimize racemization during solid-phase peptide synthesis (SPPS) using this compound?

Racemization risk increases under basic conditions (e.g., during Fmoc deprotection). Mitigation strategies:

  • Use low-temperature (0–4°C) coupling steps with HOBt/DIC activation.
  • Limit piperidine exposure during deprotection to ≤20% v/v.
  • Monitor enantiomeric integrity via circular dichroism (CD) after each synthesis cycle .

Q. Basic: What safety protocols are critical when handling this compound in aerosol-generating procedures?

  • Use PPE (gloves, goggles, N95 mask) to prevent inhalation (H315/H319/H335 hazards).
  • Conduct procedures in a fume hood with HEPA filtration.
  • Emergency response: Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Q. Advanced: How can computational modeling predict this compound’s stability in novel solvent systems for biotechnological applications?

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to estimate solvation energy and pKa shifts.
  • Validate with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and compare degradation products via LC-MS .

Properties

IUPAC Name

2,4-diamino-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXYFEDJOCDNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859927
Record name DL-Asparagine
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Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pellets or Large Crystals, Monohydrate: White crystalline powder; [Alfa Aesar MSDS]
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CAS No.

3130-87-8, 70-47-3
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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